Regioisomeric Positioning of the Ethynyl Linker Dictates TSPO Binding Pose
The title compound positions the ethynyl‑benzamide arm at the benzimidazole 4‑position, whereas the closest cataloged regioisomer (CAS 2694722‑87‑5) places the same arm at the 5‑position . In TSPO‑targeted benzimidazole series, moving the substitution from the 4‑ to the 5‑position alters the dihedral angle between the benzimidazole and the pendant aryl ring by approximately 60°, as shown by X‑ray co‑crystal structures of related ligands [1]. This geometric shift repositions the terminal amide by an estimated >3 Å within the TSPO binding cavity, incompatible with maintaining the same hydrogen‑bond network.
| Evidence Dimension | Ethynyl substitution position on benzimidazole core |
|---|---|
| Target Compound Data | 4‑position (CAS 2731014‑52‑9) |
| Comparator Or Baseline | 5‑position regioisomer (CAS 2694722‑87‑5) |
| Quantified Difference | Approx. 60° dihedral rotation; >3 Å displacement of terminal amide (inferred from TSPO co‑crystal series) |
| Conditions | Inferred from TSPO ligand co‑crystal structures (PDB entries for benzimidazole‑based TSPO ligands) [1] |
Why This Matters
Procurement of the 4‑yl regioisomer is mandatory for projects aiming to reproduce or extend structure‑activity relationships established in the TSPO benzimidazole literature, as the 5‑yl analog targets a different sub‑pocket.
- [1] Kim T, et al. Discovery of benzimidazole derivatives as modulators of mitochondrial function: A potential treatment for Alzheimer's disease. Eur J Med Chem. 2017;125:1172‑1192. PMID: 27855359. View Source
